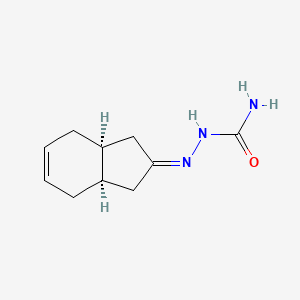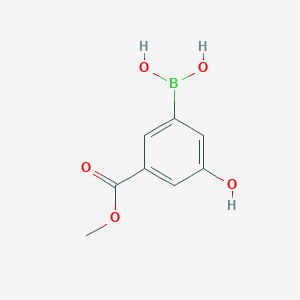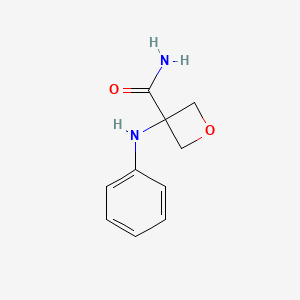
2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an indene core and a hydrazinecarboxamide group, suggests it may have interesting chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide typically involves the following steps:
Formation of the Indene Core: This can be achieved through cyclization reactions starting from suitable precursors.
Introduction of the Hydrazinecarboxamide Group: This step may involve the reaction of the indene derivative with hydrazine and a carboxamide source under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could yield various reduced forms of the compound.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the production of materials or chemicals.
Wirkmechanismus
The mechanism of action of 2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indene Derivatives: Compounds with similar indene cores.
Hydrazinecarboxamide Derivatives: Compounds with similar hydrazinecarboxamide groups.
Uniqueness
The unique combination of the indene core and hydrazinecarboxamide group in 2-(Cis-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-ylidene)hydrazinecarboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
[[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroinden-2-ylidene]amino]urea |
InChI |
InChI=1S/C10H15N3O/c11-10(14)13-12-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-8H,3-6H2,(H3,11,13,14)/t7-,8+ |
InChI-Schlüssel |
NIKYFGBXRWMPPC-OCAPTIKFSA-N |
Isomerische SMILES |
C1C=CC[C@@H]2[C@H]1CC(=NNC(=O)N)C2 |
Kanonische SMILES |
C1C=CCC2C1CC(=NNC(=O)N)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)





![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)


![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)




